Methyl 3-(4-bromomethyl)cinnamate
Overview
Description
Methyl 3-(4-bromomethyl)cinnamate is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It is a derivative of cinnamic acid, characterized by the presence of a bromomethyl group at the para position of the phenyl ring. This compound is typically a pale yellow solid and is used in various chemical syntheses .
Mechanism of Action
Target of Action
Methyl 3-(4-bromomethyl)cinnamate is a synthetic compound that is used in the synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic acid hydrochloride and their esters . These compounds are known as inhibitors, which suggests that this compound may interact with specific enzymes or receptors in the body to inhibit their function.
Mode of Action
For instance, some cinnamates have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.
Biochemical Pathways
The cinnamate/monolignol pathway is central to the secondary metabolism of plants and provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . As a cinnamate derivative, this compound may affect this pathway and its downstream effects.
Pharmacokinetics
Its solubility in chloroform, dmso, ethyl acetate, and methanol suggests that it may be well-absorbed in the body. Its storage temperature under inert gas (nitrogen or Argon) at 2–8 °C may also suggest its stability and potential bioavailability.
Result of Action
As a cinnamate derivative, it may share similar effects with other cinnamates, such as disrupting the integrity of the fungal cell wall and membrane, leading to cell death .
Action Environment
Its storage temperature under inert gas (nitrogen or argon) at 2–8 °c may suggest that temperature and oxygen exposure could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-bromomethyl)cinnamate can be synthesized from 4-methylcinnamic acid. The process involves bromination of the methyl group on the phenyl ring to introduce the bromomethyl group . The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products:
Substitution: Formation of azide, thiocyanate, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-(4-bromomethyl)cinnamate is used in various scientific research applications:
Comparison with Similar Compounds
Methyl cinnamate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-bromomethylcinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-bromocinnamate: Contains a bromine atom directly attached to the phenyl ring rather than a bromomethyl group.
Uniqueness: Methyl 3-(4-bromomethyl)cinnamate is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCGGBALFGALF-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-99-6, 88738-86-7 | |
Record name | 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl (E)-4-(Bromomethyl)cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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